3-(5-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-(5-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that features a combination of indole, triazole, and benzylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps:
Formation of 2-chloro-6-fluorobenzyl chloride: This can be achieved by chlorination of 2-chloro-6-fluorotoluene using reagents like thionyl chloride or phosphorus trichloride.
Synthesis of the triazole ring: The triazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide, followed by cyclization with hydrazine hydrate.
Coupling reaction: The final step involves coupling the triazole derivative with 2-chloro-6-fluorobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a valuable candidate for drug discovery and development.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The triazole ring is known for its bioactivity, which can be exploited in designing new therapeutic agents.
Industry
In the materials science industry, this compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
The uniqueness of 3-(5-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole lies in its combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H16ClFN4S |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
3-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1H-indole |
InChI |
InChI=1S/C19H16ClFN4S/c1-2-25-18(13-10-22-17-9-4-3-6-12(13)17)23-24-19(25)26-11-14-15(20)7-5-8-16(14)21/h3-10,22H,2,11H2,1H3 |
InChI Key |
LWSXTQPFMVYWDM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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